1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole
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Overview
Description
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its boronic ester group allows for versatile applications in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-8-15(9-14)21-12-13-10-19-20(5)11-13/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZLFXWHWHLHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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